molecular formula C15H13NO4 B5740993 1-{4-[(4-Nitrophenoxy)methyl]phenyl}-1-ethanone

1-{4-[(4-Nitrophenoxy)methyl]phenyl}-1-ethanone

Cat. No.: B5740993
M. Wt: 271.27 g/mol
InChI Key: XQNIDCPJIMOMLY-UHFFFAOYSA-N
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Description

1-{4-[(4-Nitrophenoxy)methyl]phenyl}-1-ethanone is an organic compound with the molecular formula C14H11NO4 and a molecular weight of 257.248 g/mol . This compound is characterized by the presence of a nitrophenoxy group attached to a phenyl ring, which is further connected to an ethanone group. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-{4-[(4-Nitrophenoxy)methyl]phenyl}-1-ethanone typically involves the following steps:

Chemical Reactions Analysis

1-{4-[(4-Nitrophenoxy)methyl]phenyl}-1-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-{4-[(4-Nitrophenoxy)methyl]phenyl}-1-ethanone finds applications in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{4-[(4-Nitrophenoxy)methyl]phenyl}-1-ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-{4-[(4-Nitrophenoxy)methyl]phenyl}-1-ethanone can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-[4-[(4-nitrophenoxy)methyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-11(17)13-4-2-12(3-5-13)10-20-15-8-6-14(7-9-15)16(18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNIDCPJIMOMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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